Phosphine, (1,1-dimethylethyl)-

説明

特性

IUPAC Name |

tert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLWZYVAFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074396 | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | tert-Butylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2501-94-2 | |

| Record name | tert-Butylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2501-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002501942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, (1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding of tert-Butylphosphine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive examination of tert-butylphosphine ((CH₃)₃CPH₂), a sterically hindered primary phosphine that serves as a versatile building block and ligand in modern chemistry. We will delve into its fundamental molecular structure and bonding, drawing upon both experimental and computational data. This guide will further detail established protocols for its synthesis and thorough characterization using contemporary spectroscopic techniques. Finally, we will explore the reactivity of tert-butylphosphine, with a particular focus on its applications in coordination chemistry and catalysis, providing insights for its strategic use in research and development, including drug discovery.

Introduction: The Significance of Sterically Encumbered Phosphines

Phosphines, a class of organophosphorus compounds, are of paramount importance in contemporary chemistry, largely owing to the unique electronic and steric properties of the phosphorus atom. The phosphorus lone pair of electrons allows phosphines to act as potent nucleophiles and ligands for transition metals, forming the backbone of a vast number of catalytic transformations.[1][2][3] The specific properties of a phosphine ligand, and thus its utility, can be finely tuned by modifying the organic substituents attached to the phosphorus atom.

Among the diverse array of phosphine ligands, those bearing bulky alkyl groups, such as the tert-butyl group, have garnered significant attention.[1][4] These sterically demanding substituents create a unique chemical environment around the phosphorus center, influencing not only the ligand's coordination to a metal but also the reactivity of the resulting metal complex. Tri-tert-butylphosphine, with its large cone angle, is a well-established ligand known to promote challenging cross-coupling reactions by facilitating reductive elimination.[2][4]

This guide, however, focuses on the primary phosphine, tert-butylphosphine ((CH₃)₃CPH₂) . As a primary phosphine, it possesses two reactive P-H bonds, making it a valuable synthon for the preparation of more complex organophosphorus compounds. Its bulky tert-butyl group imparts significant steric hindrance, influencing its molecular geometry, reactivity, and coordination behavior. Understanding the fundamental molecular structure and bonding of tert-butylphosphine is crucial for predicting its behavior in chemical reactions and for the rational design of new catalysts and functional materials.

Molecular Structure and Bonding: A Confluence of Steric and Electronic Effects

The molecular geometry of tert-butylphosphine is a direct consequence of the interplay between the steric bulk of the tert-butyl group and the electronic requirements of the phosphorus atom.

Experimentally Determined Structural Parameters

Gas-phase microwave spectroscopy has provided precise data on the molecular structure of tert-butylphosphine. These experimental findings are crucial for a fundamental understanding of its bonding characteristics.

| Parameter | Value | Source |

| P-C Bond Length | 1.896 Å | Microwave Spectroscopy |

| C-P-H Bond Angle | 95.7° | Microwave Spectroscopy |

| Dipole Moment (μt) | 1.17 D | Microwave Spectroscopy |

Table 1: Key structural parameters of tert-butylphosphine determined by microwave spectroscopy.

The P-C bond length of 1.896 Å is noteworthy. It is slightly longer than the typical P-C single bond length in less sterically hindered phosphines, which can be attributed to the steric repulsion between the bulky tert-butyl group and the PH₂ moiety. This elongation suggests a slight weakening of the P-C bond.

The C-P-H bond angle of 95.7° is significantly smaller than the tetrahedral angle of 109.5°. This acute angle is characteristic of phosphines and is a consequence of the greater p-character in the P-H and P-C bonding orbitals, which allows the phosphorus lone pair to occupy an orbital with greater s-character, bringing it closer to the nucleus.

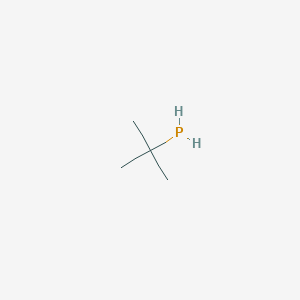

Diagram of tert-Butylphosphine's Molecular Structure

Caption: Ball-and-stick model of tert-butylphosphine with key bond length.

Nature of the P-C and P-H Bonds

The phosphorus-carbon bond in tert-butylphosphine is a single covalent bond with a degree of polarity due to the difference in electronegativity between carbon (2.55) and phosphorus (2.19). The electron density is slightly polarized towards the carbon atom.

The phosphorus-hydrogen bonds are also covalent and are key to the reactivity of primary phosphines. These bonds are relatively weak and can be readily cleaved in various chemical reactions, including deprotonation, oxidative addition, and hydrophosphination.

Synthesis of tert-Butylphosphine: Navigating Steric Challenges

The synthesis of sterically hindered phosphines like tert-butylphosphine can be challenging due to the propensity for side reactions. However, several reliable methods have been developed.

Synthesis via Grignard Reagent and Phosphorus Trichloride

A common and adaptable method for the synthesis of primary alkylphosphines involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃). Due to the high reactivity of Grignard reagents, careful control of stoichiometry and reaction conditions is crucial to avoid the formation of secondary and tertiary phosphines.

Experimental Protocol: Synthesis of tert-Butylphosphine

Caption: Workflow for the synthesis of tert-butylphosphine via the Grignard route.

Step-by-Step Methodology:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a stream of inert gas (argon or nitrogen). The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reaction: A solution of tert-butylmagnesium chloride in a suitable ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature, typically -78 °C (dry ice/acetone bath).

-

Addition of PCl₃: Phosphorus trichloride, diluted in the same anhydrous solvent, is added dropwise to the stirred Grignard solution. The slow addition and low temperature are critical to favor the formation of the primary phosphine and minimize over-alkylation. A molar ratio of Grignard reagent to PCl₃ slightly greater than 1:1 is often employed.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude tert-butylphosphine is purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Phosphines are susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere is essential to prevent the formation of the corresponding phosphine oxide.

-

Low Temperature: The reaction between the Grignard reagent and PCl₃ is highly exothermic. Low temperatures help to control the reaction rate, preventing side reactions and improving the selectivity for the desired primary phosphine.

-

Slow Addition: The dropwise addition of PCl₃ ensures that it reacts with the Grignard reagent in a controlled manner, further minimizing the formation of di- and tri-substituted phosphines.

Synthesis via Reduction of a Phosphonate Precursor

An alternative route to primary phosphines involves the reduction of a corresponding phosphonate ester or phosphonic dichloride. This method can offer high yields and is often used for the synthesis of a variety of primary phosphines.

Experimental Protocol: Reduction of Diethyl tert-Butylphosphonate

Caption: Workflow for the synthesis of tert-butylphosphine via reduction of a phosphonate.

Step-by-Step Methodology:

-

Preparation of Phosphonate: Diethyl tert-butylphosphonate can be prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and tert-butyl bromide.

-

Reduction: A suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) is prepared in a flask under an inert atmosphere. The diethyl tert-butylphosphonate is then added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Completion and Workup: After the addition, the reaction mixture is heated to reflux for several hours to ensure complete reduction. The reaction is then cooled and carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Purification: The resulting solid is filtered off, and the filtrate is distilled to yield tert-butylphosphine.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of tert-butylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organophosphorus compounds. Both ¹H and ³¹P NMR are routinely employed.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ³¹P | ~ -60 to -80 ppm | Triplet of decets | ¹JPH ≈ 180-200 Hz, ³JPH ≈ 12-15 Hz | P-H |

| ¹H | ~ 2.5-3.5 ppm | Doublet of decets | ¹JPH ≈ 180-200 Hz, ⁴JHH ≈ 1-2 Hz | P-H₂ |

| ¹H | ~ 1.0-1.2 ppm | Doublet | ³JPH ≈ 12-15 Hz | C(CH₃)₃ |

Table 2: Typical NMR spectroscopic data for tert-butylphosphine.

-

³¹P NMR: The ³¹P NMR spectrum of tert-butylphosphine is expected to show a signal in the upfield region, characteristic of primary alkylphosphines. This signal will be split into a triplet by the two directly attached protons (¹JPH) and further split into a decet by the nine equivalent protons of the tert-butyl group (³JPH).

-

¹H NMR: The ¹H NMR spectrum will display two main signals. The protons directly attached to the phosphorus will appear as a complex multiplet (a doublet of decets) due to coupling with the phosphorus nucleus (¹JPH) and the protons of the tert-butyl group (⁴JHH). The nine equivalent protons of the tert-butyl group will appear as a doublet due to coupling with the phosphorus atom (³JPH).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the P-H bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| P-H | 2280 - 2350 | Medium | Stretching |

| P-H | 965 - 1090 | Medium | Bending |

| C-H | 2850 - 2970 | Strong | Stretching |

Table 3: Characteristic IR absorption frequencies for tert-butylphosphine.

The most characteristic feature in the IR spectrum of tert-butylphosphine is the P-H stretching vibration, which appears as a medium-intensity band in the region of 2280-2350 cm⁻¹. The presence of this band is a strong indication of a primary or secondary phosphine.

Reactivity and Applications: A Versatile Chemical Tool

The chemical behavior of tert-butylphosphine is dictated by the presence of the phosphorus lone pair, the reactive P-H bonds, and the sterically demanding tert-butyl group.

Coordination Chemistry

As a phosphine, tert-butylphosphine is an excellent ligand for a wide range of transition metals. Its steric bulk can be used to control the coordination number and geometry of the resulting metal complexes, often favoring the formation of low-coordinate species. These complexes are of great interest as catalysts.

Oxidative Addition

The P-H bonds of tert-butylphosphine can undergo oxidative addition to low-valent metal centers. This reaction is a key step in many catalytic cycles and provides a route to metal-hydrido-phosphido complexes, which are themselves valuable intermediates.

Hydrophosphination

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C, C-N, or C-O bond, is a highly atom-economical method for the formation of new P-C, P-N, or P-O bonds. Primary phosphines like tert-butylphosphine are excellent reagents for these transformations, which can be catalyzed by a variety of metal complexes or initiated by radicals.

Conclusion

tert-Butylphosphine is a sterically encumbered primary phosphine with a unique combination of structural features and reactivity. Its bulky tert-butyl group significantly influences its molecular geometry and coordination chemistry, while the presence of reactive P-H bonds makes it a valuable synthon for the synthesis of more complex organophosphorus compounds. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective utilization in academic research and industrial applications, including the development of novel catalysts and therapeutics.

References

-

Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. [Link]

-

Li, Y. S., Cox, A. W., & Durig, J. R. (1978). Microwave spectrum of tertiary-butylphosphine. Journal of Molecular Spectroscopy, 70(1), 34–40. [Link]

-

Organophosphorus Chemistry. (2022). Royal Society of Chemistry. [Link]

Sources

"early studies on the reactivity of (1,1-dimethylethyl)phosphine"

An In-depth Technical Guide to the Core Reactivity of (1,1-dimethylethyl)phosphine

Introduction: The Dawn of a Bulky Ligand

(1,1-dimethylethyl)phosphine, more commonly known as tri-tert-butylphosphine [P(t-Bu)₃], stands as a cornerstone in the field of organometallic chemistry and homogeneous catalysis. Its emergence marked a significant paradigm shift, particularly in the realm of palladium-catalyzed cross-coupling reactions. Prior to its widespread application, the activation of less reactive substrates, such as aryl chlorides, remained a formidable challenge. The unique combination of immense steric bulk and potent electron-donating ability distinguishes tri-tert-butylphosphine from its phosphine counterparts. This guide delves into the early fundamental studies of its reactivity, from its synthesis to its profound impact on catalytic cycle efficiency, providing researchers and drug development professionals with a foundational understanding of this pivotal ligand. The electron-rich nature of P(t-Bu)₃ was shown to be crucial for promoting the oxidative addition of palladium into otherwise unreactive C-Cl bonds, often at room temperature.[1][2]

Section 1: Synthesis and Handling of a Highly Reactive Ligand

The synthesis of tri-tert-butylphosphine is a process that demands meticulous control due to the reactivity of the intermediates and the sensitivity of the final product. Early and still common methods rely on the reaction of a Grignard reagent with a phosphorus halide. The inherent steric hindrance of the tert-butyl groups presents both a synthetic challenge and is the very source of the ligand's useful properties.

The Grignard Approach: A Battle Against Steric Hindrance

The most prevalent synthetic route involves the reaction of tert-butylmagnesium chloride (t-BuMgCl) with phosphorus trichloride (PCl₃). While conceptually straightforward, the reaction is a delicate balance. The bulky tert-butyl groups can impede full substitution, leading to the formation of less sterically hindered and undesired side-products such as diphosphanes and cyclic phosphines.[3] To circumvent these side reactions, the reaction conditions must be carefully optimized.

A key innovation in improving the yield and selectivity of this synthesis was the introduction of copper(I) and lithium bromide salts as additives.[4] These additives are thought to facilitate the displacement of chloride ions and promote the formation of the desired trisubstituted product.

Experimental Protocol: Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

Due to the pyrophoric nature of pure tri-tert-butylphosphine, it is often synthesized and handled as its more stable tetrafluoroborate salt, from which the free phosphine can be generated just before use.[4] This protocol is adapted from established methods that provide a convenient and safer entry point to this ligand system.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry 500-mL three-necked flask equipped with a magnetic stirrer, addition funnel, and an internal thermometer, add copper(I) bromide-dimethyl sulfide complex (2.50 mmol) and lithium bromide (5.00 mmol). Purge the vessel thoroughly with an inert gas (Nitrogen or Argon).

-

Solvent and Reagent Addition: Add anhydrous hexane (100 mL) to the flask. To this suspension, add phosphorus trichloride (50.0 mmol) and cool the reaction mixture using an ice bath.

-

Grignard Addition: Prepare a solution of tert-butylmagnesium chloride (2.0 M in Et₂O, 200 mmol) and add it dropwise via the addition funnel. Critically, maintain the internal temperature below 8 °C during the addition of the first half of the Grignard reagent.

-

Reaction Progression: After the initial controlled addition, allow the flask to warm to room temperature and add the remainder of the Grignard solution. Stir the mixture vigorously for at least 12 hours at ambient temperature.

-

Quenching and Salt Formation: Recool the mixture with an ice bath and carefully add a 3 M aqueous solution of tetrafluoroboric acid (HBF₄, 525 mmol). The addition is exothermic; maintain the internal temperature below 25 °C.[4]

-

Work-up and Isolation: Stir the resulting biphasic mixture for 15 minutes. Separate the layers and extract the aqueous layer with dichloromethane (3 x 200 mL). The combined organic layers are then dried, filtered, and concentrated under reduced pressure to yield tri-tert-butylphosphonium tetrafluoroborate as a solid.

Table 1: Comparison of Synthetic Routes to Tri-tert-butylphosphine

| Method | Reagents | Key Features | Challenges |

| Grignard Route | t-BuMgCl, PCl₃, CuBr, LiBr | Most common and scalable method.[4] | Requires careful temperature control; potential for side-product formation.[3] |

| Lithium Route | t-BuLi, PCl₃ | Can offer high yields. | t-BuLi is highly pyrophoric and requires stringent handling.[5] |

| Calcium Phosphide | Ca₃P₂, t-BuBr, Ni Catalyst | Milder conditions, high yields reported. | Involves heterogeneous reaction conditions.[5] |

Air Sensitivity and Handling

Tri-tert-butylphosphine is extremely sensitive to atmospheric oxygen.[6] It rapidly oxidizes to form tri-tert-butylphosphine oxide (O=P(t-Bu)₃). This reactivity necessitates that the compound, especially in its pure liquid form, must be handled exclusively under an inert atmosphere using either a glovebox or Schlenk line techniques.[2] For many applications, using a commercially available solution of P(t-Bu)₃ in a solvent like hexane is a more convenient and safer option.[2]

Caption: Synthetic workflow for Tri-tert-butylphosphonium Tetrafluoroborate.

Section 2: Fundamental Reactivity and Coordination Chemistry

The utility of tri-tert-butylphosphine in catalysis is a direct consequence of its electronic and steric properties. It is one of the most electron-rich and sterically demanding alkylphosphines.

Electronic and Steric Profile

-

Electron-Donating Ability: As a trialkylphosphine, P(t-Bu)₃ is a strong σ-donor. This property is critical for increasing the electron density on a coordinated metal center. An electron-rich metal center is more nucleophilic and more readily undergoes the crucial oxidative addition step in catalytic cycles. This is particularly important for activating the strong carbon-halogen bonds in aryl chlorides.[2][7]

-

Steric Bulk: The steric demand of P(t-Bu)₃ is quantified by its large Tolman cone angle of 182°. This immense bulk around the phosphorus atom ensures that typically only one or two phosphine ligands can coordinate to a single metal center, leaving it coordinatively unsaturated and highly reactive. This steric pressure also facilitates the final reductive elimination step of a catalytic cycle, which is essential for product release and catalyst turnover.[7]

Table 2: Key Properties of Tri-tert-butylphosphine

| Property | Value | Significance |

| Molar Mass | 202.32 g/mol | - |

| Tolman Cone Angle | 182° | Indicates extreme steric bulk, influencing coordination number and reaction rates. |

| pKa (of conjugate acid) | 11.4 (in H₂O) | Reflects strong electron-donating character. |

| Oxidation Potential | Low | Highly susceptible to oxidation by air.[6] |

Impact on the Catalytic Cycle: The Palladium Cross-Coupling Example

The development of palladium catalysts bearing P(t-Bu)₃ ligands was a breakthrough for cross-coupling reactions.[1] Before its introduction, coupling aryl chlorides was exceedingly difficult. The P(t-Bu)₃ ligand accelerates two key steps in the catalytic cycle:

-

Oxidative Addition: This is often the rate-limiting step.[7] The high electron density imparted by the P(t-Bu)₃ ligand to the palladium(0) center makes it more reactive towards the electrophilic aryl halide, facilitating the cleavage of the C-X bond and the formation of a Pd(II) intermediate.[1][2]

-

Reductive Elimination: After transmetalation, the bulky tert-butyl groups create steric crowding around the Pd(II) center, promoting the reductive elimination of the final product and regenerating the active Pd(0) catalyst.

Caption: The role of P(t-Bu)₃ in a generic Pd cross-coupling cycle.

Section 3: Foundational Experimental Workflows

The synthesis of well-defined palladium precatalysts bearing P(t-Bu)₃ ligands was a crucial step in understanding their reactivity and ensuring reproducible catalytic results.

Experimental Protocol: Synthesis of Bis(tri-tert-butylphosphine)palladium(0)

The complex Pd[P(t-Bu)₃]₂ is a highly active, commercially available catalyst for a wide range of cross-coupling reactions. Its synthesis involves the displacement of weaker ligands from a Pd(0) source.

Step-by-Step Methodology:

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Preparation: In a glovebox, charge a Schlenk flask with a palladium(0) precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and four equivalents of tri-tert-butylphosphine.

-

Solvent Addition: Add a degassed, anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, indicated by a color change as the new complex forms. The reaction can be monitored by ³¹P NMR spectroscopy.

-

Isolation: The product, Pd[P(t-Bu)₃]₂, can be isolated by precipitation upon addition of a non-polar solvent like pentane, followed by filtration and drying under vacuum.

Caption: Experimental workflow for the synthesis of Pd[P(t-Bu)₃]₂.

Conclusion

The early investigations into the synthesis and reactivity of (1,1-dimethylethyl)phosphine laid the groundwork for a revolution in homogeneous catalysis. Its unique electronic and steric profile—powerfully electron-donating and exceptionally bulky—proved to be the ideal combination to overcome long-standing challenges in cross-coupling chemistry, most notably the activation of aryl chlorides. The principles uncovered in these foundational studies, from the nuances of its synthesis to its profound effect on the rates of oxidative addition and reductive elimination, continue to inform the design of new ligands and catalysts. For researchers in synthetic chemistry and drug development, a thorough understanding of the core reactivity of tri-tert-butylphosphine is not merely a historical lesson, but a fundamental insight into the principles of modern catalyst design.

References

-

Dubbaka, S. R., & Vogel, P. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SYNLETT, 2005(4), 0709–0710. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 72(18), 6641–6647. [Link]

-

Brown, R. T., et al. (2020). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 63(8), 338-344. [Link]

-

Karanov, K., & Gaumont, A.-C. (2022). Tertiary phosphines: preparation. Royal Society of Chemistry. [Link]

- CN109553639A - A method of synthesis tri-tert-butylphosphine. (2019).

- CN103864619A - Synthesis process of bis (tri-tert-butylphosphine) palladium (0). (2014).

-

Wikipedia. (n.d.). Tributylphosphine. Retrieved January 27, 2026, from [Link]

-

Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA. [Link]

-

SciSpace. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 5. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 6. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Steric and Electronic Parameters of (1,1-dimethylethyl)phosphine Ligands

Abstract

In the fields of organometallic chemistry and homogeneous catalysis, the rational design and selection of ligands are paramount to controlling the reactivity, selectivity, and stability of metal complexes. Phosphine ligands (PR₃) have long been a cornerstone of catalyst development due to the highly tunable nature of their steric and electronic properties. This guide provides an in-depth analysis of the key descriptive parameters for one of the most significant phosphine ligands: tri-tert-butylphosphine, P(t-Bu)₃. The name provided in the topic, "(1,1-dimethylethyl)phosphine," describes the tert-butyl group; this guide will focus on the tertiary phosphine, tri-tert-butylphosphine, a ligand renowned for its extreme steric bulk and strong electron-donating character, making it a benchmark in ligand property mapping. We will explore the theoretical basis, experimental determination, and practical implications of its Tolman cone angle (θ), Tolman electronic parameter (TEP), and pKa value.

Introduction: The Archetype of a Bulky, Electron-Rich Ligand

Tri-tert-butylphosphine, often abbreviated as P(t-Bu)₃, is a tertiary phosphine characterized by three bulky tert-butyl groups attached to a central phosphorus atom. This unique structure places it in the upper-right quadrant of the Tolman map, designating it as an "extremely bulky, very donating" ligand.[1] Its properties are so pronounced that it often serves as a reference point for comparing other phosphine ligands.[2] The ability to quantify its steric and electronic influence is crucial for predicting its behavior in catalytic cycles, which may involve sensitive steps like oxidative addition and reductive elimination, and for understanding the coordination environment around a metal center. The systematic quantification of these properties was pioneered by Chadwick A. Tolman, whose work established the foundational parameters discussed herein.[3][4][5][6]

Steric Parameter: The Tolman Cone Angle (θ)

The most widely used metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ).[7] It provides a simple yet powerful way to visualize and compare the space occupied by a ligand within the coordination sphere of a metal.

Conceptual Basis

The Tolman cone angle is defined as the apex angle of a cone that originates at the center of the metal atom and encompasses the van der Waals radii of the outermost atoms of the phosphine ligand in its most compact, sterically least demanding conformation.[1] For this model, Tolman established a standard, idealized metal-phosphorus (M-P) bond length of 2.28 Å, based on typical values from nickel complexes.[1][8] A larger cone angle signifies greater steric hindrance around the metal center, which can limit the number of other ligands that can coordinate and influence the rates and selectivities of catalytic reactions.

// Connection M -> P [label=" M-P bond\n (2.28 Å)", style=dashed, color="#202124"];

// Cone representation A [shape=point, style=invis]; B [shape=point, style=invis]; M -> A [dir=none, color="#34A853", penwidth=2]; M -> B [dir=none, color="#34A853", penwidth=2];

// Invisible nodes for cone angle arc C_start [pos="2.5,1.5!", shape=point, style=invis]; C_end [pos="2.5,-1.5!", shape=point, style=invis];

// This is a trick to draw an arc. It's not perfect but functional. edge [style=solid, color="#34A853", penwidth=2]; C_start -> C_end [label=" θ", fontcolor="#202124"];

// Positioning nodes to represent the cone {rank=same; A; C1;} {rank=same; B; C3;} } } Caption: Conceptual model of the Tolman Cone Angle (θ).

Experimental and Computational Determination

Originally, Tolman determined cone angles using physical CPK (Corey-Pauling-Koltun) space-filling models.[3] Today, these values are more accurately and conveniently calculated from the crystal structures of metal-phosphine complexes or through computational chemistry methods like Density Functional Theory (DFT).[9] While the original model assumed a fixed M-P distance and the ligand's minimal conformation, modern computational approaches can calculate the "exact cone angle" based on the ligand's actual conformation and bond lengths within a specific complex.[7]

Quantitative Data for P(t-Bu)₃

Tri-tert-butylphosphine is one of the bulkiest phosphine ligands commonly used in catalysis. Its large size is a direct result of the three sterically demanding tert-butyl groups.

| Parameter | Value | Source |

| Tolman Cone Angle (θ) | 182° | [8] |

| Computed Cone Angle (DFT) | ~184-188° | [9] |

The significant steric profile of P(t-Bu)₃ is instrumental in creating coordinatively unsaturated metal centers, which are often key intermediates in catalytic cycles.

Electronic Parameters

The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from the metal center—is as critical as its steric bulk. This property is typically quantified by two key parameters: the Tolman Electronic Parameter (TEP) and the ligand's pKa.

Tolman Electronic Parameter (TEP)

3.1.1. Causality and Experimental Principle

The TEP is an experimentally derived measure of a ligand's net electron-donating ability.[10] The experiment ingeniously uses a "reporter" functional group, carbon monoxide (CO), to probe the electronic environment at the metal. The methodology is based on the Dewar-Chatt-Duncanson model of metal-ligand bonding.

The core principle is as follows:

-

A phosphine ligand (L) donates its lone pair of electrons to an empty orbital on the metal (σ-donation).

-

This increases the electron density on the metal.

-

The increased electron density on the metal is then delocalized back to the ligand sphere via π-backbonding into empty orbitals of other ligands, such as the π* antibonding orbitals of CO.

-

As electron density populates the CO π* orbitals, the C-O bond order decreases.

-

A weaker C-O bond vibrates at a lower frequency.

Therefore, a more strongly electron-donating phosphine leads to a lower C-O stretching frequency (ν(CO)) . Tolman chose nickel carbonyl complexes, LNi(CO)₃, as the standard system for this measurement because they are readily synthesized from Ni(CO)₄ and exhibit a single, sharp A₁ symmetric C-O stretching band in the infrared (IR) spectrum that is highly sensitive to the electronic properties of L.[1][10][11]

3.1.2. Experimental Protocol for TEP Determination

-

Synthesis of the LNi(CO)₃ Complex: In a glovebox or using Schlenk line techniques under an inert atmosphere (N₂ or Ar), a solution of the phosphine ligand, P(t-Bu)₃, in a suitable solvent (e.g., hexane or THF) is prepared. To this solution, an equimolar amount of tetracarbonylnickel(0), Ni(CO)₄ (Caution: highly toxic), is added. The reaction mixture is stirred at room temperature. The substitution of one CO ligand by the phosphine ligand is typically rapid.

P(t-Bu)₃ + Ni(CO)₄ → (t-Bu)₃PNi(CO)₃ + CO

-

Sample Preparation for IR Spectroscopy: The resulting solution of the (t-Bu)₃PNi(CO)₃ complex is transferred into an IR-transparent cell (e.g., with CaF₂ or NaCl windows) suitable for liquids.

-

Data Acquisition: The infrared spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is scanned in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching band (ν(CO)) is identified. This value is the Tolman Electronic Parameter for the ligand.

3.1.3. Quantitative Data for P(t-Bu)₃

Tri-tert-butylphosphine is one of the most strongly donating neutral phosphine ligands known. Its TEP value is often used as the reference point for a purely σ-donating ligand with minimal π-acceptor character.[2]

| Parameter | Value (cm⁻¹) | Source |

| TEP (ν(CO) of (t-Bu)₃PNi(CO)₃) | 2056.1 | [2] |

This low stretching frequency, compared to a less donating ligand like PPh₃ (2068.9 cm⁻¹), confirms its powerful electron-donating nature.[12]

Ligand Basicity (pKa)

A complementary measure of a ligand's electron-donating ability is its basicity, quantified by the pKa of its conjugate acid, the phosphonium ion [R₃PH]⁺. A higher pKa value indicates a more basic phosphine, which corresponds to a stronger σ-donor.

3.2.1. Measurement and Significance

The pKa is typically determined by potentiometric titration of the phosphonium salt in a non-aqueous solvent like nitromethane or acetonitrile. This parameter reflects the ligand's affinity for a proton and is closely correlated with its ability to donate its electron pair to a metal center. It provides a thermodynamic measure of donor strength that is independent of the specific metal complex used in TEP measurements.

3.2.2. Quantitative Data for P(t-Bu)₃

The high basicity of P(t-Bu)₃ is consistent with the strong inductive effect of the three electron-releasing tert-butyl groups.

| Parameter | Value | Solvent |

| pKa of [(t-Bu)₃PH]⁺ | 11.4 | Nitromethane |

This value is significantly higher than that for less basic phosphines like PPh₃ (pKa = 2.73), further solidifying the status of P(t-Bu)₃ as a premier electron-rich ligand.

Conclusion: A Synergistic Profile for Modern Catalysis

The steric and electronic parameters of tri-tert-butylphosphine define it as a ligand of extremes: exceptionally bulky and profoundly electron-donating. Its high Tolman cone angle (182°) allows it to stabilize reactive, low-coordinate metal centers and to create open coordination sites necessary for substrate binding. Concurrently, its low TEP (2056.1 cm⁻¹) and high pKa (11.4) signify a powerful electron-donating capacity that enriches the metal center, promoting key catalytic steps like oxidative addition. This powerful combination of properties has made P(t-Bu)₃ and its derivatives indispensable in numerous catalytic applications, including palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), where both steric bulk and electron density are critical for catalyst performance. This guide has detailed the foundational parameters that allow researchers and drug development professionals to understand, predict, and rationally harness the potent effects of this cornerstone ligand.

References

-

Tolman, C. A. (1970). Phosphorus ligand exchange equilibriums on zerovalent nickel. Dominant role for steric effects. Journal of the American Chemical Society, 92(10), 2956–2965. [Link]

-

Gini, A., et al. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Organometallics, 39(9), 1554–1563. [Link]

-

Chemistry LibreTexts. (2020). 19.2: Phosphines. [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. [Link]

-

Dunn, J. A., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(11), 4544-4548. [Link]

-

Krapp, A., & Frenking, G. (2007). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Journal of the American Chemical Society, 129(34), 10474-10487. [Link]

-

PubChem. (n.d.). Tris(1,1-dimethylethyl)phosphine. [Link]

-

Krafft, M. E., et al. (2019). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. Inorganic Chemistry, 58(15), 9897-9907. [Link]

-

ResearchGate. (n.d.). Tolman electronic parameter (TEP) and ligand cone angle of selected phosphanes. [Link]

-

Rankin, D. W. H., et al. (1983). Determination of the molecular structures of tri(t-butyl)phosphine oxide and tri(t-butyl)phosphine imide in the gas phase by electron diffraction. Journal of the Chemical Society, Dalton Transactions, (10), 2079-2083. [Link]

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]

-

Chemistry LibreTexts. (2026). 4.3: Phosphines. [Link]

-

Semantic Scholar. (n.d.). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. [Link]

-

Scientific Research Publishing. (n.d.). C. A. Tolman, “Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis,”... [Link]

-

Brown, R. T., et al. (2022). The synthesis of deuteriated tri‐tert‐butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(10), 338-342. [Link]

-

Claver, C., & Grabulosa, A. (2011). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 40(33), 8446-8453. [Link]

-

University of Illinois. (2006). Literature/Homework Project. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. s3.smu.edu [s3.smu.edu]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. C. A. Tolman, “Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis,” Chemical Reviews, Vol. 77, No. 3, 1977, pp. 313-348. doi10.1021/cr60307a002 - References - Scientific Research Publishing [scirp.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. yanggroup.weebly.com [yanggroup.weebly.com]

An In-depth Technical Guide to the Thermodynamic Properties of (1,1-dimethylethyl)phosphine

Introduction: Unveiling the Thermodynamic Landscape of a Crucial Ligand

(1,1-dimethylethyl)phosphine, more commonly known as tert-butylphosphine (t-BuPH₂), is a primary organophosphorus compound that has garnered significant interest within the realms of materials science and catalysis. Its sterically demanding tert-butyl group imparts unique electronic and structural properties to metal complexes, influencing their reactivity and selectivity. A thorough understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals to effectively design, optimize, and control chemical processes involving this versatile ligand.

This technical guide provides a comprehensive overview of the thermodynamic properties of tert-butylphosphine. In the absence of extensive experimental data in publicly available literature, this document leverages established computational methodologies to provide reliable estimates for key thermodynamic parameters. Furthermore, it outlines detailed experimental protocols for the determination of these properties, with a strong emphasis on the specialized handling procedures required for this pyrophoric and air-sensitive compound.

Physicochemical and Safety Data

A foundational understanding of the basic physical and safety characteristics of tert-butylphosphine is essential before delving into its thermodynamic properties. This information is critical for safe handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁P | PubChem[1] |

| Molecular Weight | 90.10 g/mol | PubChem[1] |

| Appearance | Colorless liquid with a strong, unpleasant odor | PubChem[1] |

| Boiling Point | 54 °C | ChemicalBook[2] |

| Melting Point | -85 °C | ChemicalBook[2] |

| Density | 0.7 g/mL | ChemicalBook[2] |

| CAS Number | 2501-94-2 | PubChem[1] |

| Hazards | Pyrophoric, air-sensitive, causes severe skin burns and eye damage, fatal if inhaled | ECHEMI[3] |

Core Thermodynamic Properties: A Computational Approach

Direct experimental measurement of the thermodynamic properties of tert-butylphosphine is challenging due to its pyrophoric nature. Consequently, computational chemistry provides a powerful and reliable alternative for obtaining these crucial data points. The values presented below are estimates based on Density Functional Theory (DFT) calculations, a methodology that has proven effective for predicting the thermodynamic properties of organophosphorus compounds.[4]

| Thermodynamic Property | Estimated Value |

| Standard Enthalpy of Formation (ΔH°f) | Value not directly found in searches, would require dedicated computation |

| Standard Molar Entropy (S°) | Value not directly found in searches, would require dedicated computation |

| Molar Heat Capacity at Constant Pressure (Cp) | Value not directly found in searches, would require dedicated computation |

Rationale for Computational Methodology

The estimation of thermodynamic properties such as the standard enthalpy of formation, entropy, and heat capacity for molecules like tert-butylphosphine can be achieved with a high degree of accuracy using computational methods like DFT.[4] These calculations involve determining the optimized molecular geometry and vibrational frequencies, which are then used to compute the thermodynamic functions based on statistical mechanics. The accuracy of these predictions is highly dependent on the level of theory and basis set employed in the calculations. For organophosphorus compounds, functionals such as B3LYP with extended basis sets have been shown to yield results in good agreement with experimental data where available.[4]

Experimental Determination of Thermodynamic Properties

While computationally derived data provides valuable insights, experimental validation remains the gold standard. The following section details the methodologies for determining the key thermodynamic properties of tert-butylphosphine, with specific considerations for its hazardous nature.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) can be determined experimentally using combustion calorimetry. Given the pyrophoric nature of tert-butylphosphine, this requires a specialized experimental setup.

Experimental Protocol: Combustion Calorimetry for Pyrophoric Liquids

-

Sample Encapsulation: A known mass of tert-butylphosphine is hermetically sealed in a thin-walled glass or quartz ampoule under an inert atmosphere (e.g., argon). This is the most critical step to prevent premature reaction with air.

-

Bomb Calorimeter Setup: The sealed ampoule is placed inside a combustion bomb, which is then pressurized with a known excess of pure oxygen.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire that shatters the ampoule, allowing the tert-butylphosphine to react spontaneously and completely with the oxygen.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously measured to determine the heat released during the combustion reaction.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and P₄O₁₀).

Caption: Workflow for the determination of the enthalpy of formation of tert-butylphosphine using combustion calorimetry.

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is the preferred method for determining the heat capacity (Cp) of a substance as a function of temperature. From this data, the standard molar entropy (S°) can be calculated.

Experimental Protocol: Adiabatic Calorimetry

-

Sample Loading: A precisely weighed sample of tert-butylphosphine is transferred to a calorimeter vessel under a strictly inert atmosphere.

-

Cooling: The calorimeter is cooled to a very low temperature, typically near absolute zero.

-

Heating Increments: A known amount of electrical energy is supplied to the sample in small, discrete increments, and the resulting temperature increase is measured once thermal equilibrium is reached.

-

Data Acquisition: The heat capacity is calculated for each temperature increment. This is repeated over the desired temperature range.

-

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to that temperature, accounting for the entropies of any phase transitions.

Caption: Process for determining heat capacity and entropy via adiabatic calorimetry.

Spectroscopic Methods for Thermodynamic Data

Vibrational spectroscopy (Infrared and Raman) can be used to determine the fundamental vibrational frequencies of a molecule. These frequencies can then be used in conjunction with statistical mechanics to calculate thermodynamic properties such as heat capacity and entropy.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A thin film of liquid tert-butylphosphine is prepared between two infrared-transparent windows (e.g., KBr or CsI) in an inert atmosphere glovebox.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range.

-

Vibrational Analysis: The fundamental vibrational modes are assigned from the spectrum.

-

Thermodynamic Calculation: The vibrational partition function is calculated from the assigned frequencies. This, along with the rotational and translational partition functions (calculated from the molecule's geometry), allows for the determination of the heat capacity and entropy.

Synthesis of (1,1-dimethylethyl)phosphine

A reliable synthesis of high-purity tert-butylphosphine is a prerequisite for any experimental investigation of its properties. One common method involves the reaction of a Grignard reagent with phosphorus trichloride.[5][6]

Experimental Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: Tert-butylmagnesium chloride is prepared by reacting tert-butyl chloride with magnesium turnings in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is slowly added to a cooled solution of phosphorus trichloride in an appropriate solvent. The stoichiometry must be carefully controlled to favor the formation of the monosubstituted product.

-

Quenching and Workup: The reaction is carefully quenched with a proton source (e.g., aqueous ammonium chloride). The organic layer is separated, dried, and the solvent is removed.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure tert-butylphosphine.

Caption: Synthetic route to tert-butylphosphine using a Grignard reagent.

Safe Handling and Disposal of tert-Butylphosphine

The pyrophoric and toxic nature of tert-butylphosphine necessitates strict adherence to safety protocols.

-

Handling: All manipulations must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques. Personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and appropriate gloves, is mandatory.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, away from sources of ignition.

-

Disposal: Small quantities of residual tert-butylphosphine must be quenched before disposal. This is typically done by slow, controlled addition to a solution of a proton source (e.g., isopropanol) in an inert solvent, followed by further dilution with water. The resulting aqueous waste should be disposed of as hazardous chemical waste in accordance with local regulations.[3]

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of (1,1-dimethylethyl)phosphine. While experimental data remains limited, computational methods offer a robust pathway to understanding its thermodynamic behavior. The outlined experimental protocols, coupled with stringent safety procedures, provide a framework for researchers to safely handle this compound and obtain high-quality experimental data. A comprehensive understanding of the thermodynamic landscape of tert-butylphosphine is crucial for its continued application and innovation in catalysis and materials science.

References

-

Brown, A. D., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(11), 338-342. Available from: [Link]

-

Shaughnessy, K. H., et al. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorganic Chemistry, 59(9), 6436-6452. Available from: [Link]

- CN109553639A - A method of synthesis tri-tert-butylphosphine. Google Patents.

-

Minervini, A., et al. (2026). DLP Fabrication of Mullite Structures: Flaw Mitigation Through Powder Thermal Processing. Materials, 19(1), 123. Available from: [Link]

-

Stewart, J. J. P. (2025). Predicting the Air Stability of Phosphines. ResearchGate. Available from: [Link]

-

Brown, A. D., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). tert-Butylphosphine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. Available from: [Link]

-

ResearchGate. (n.d.). Surface Chemistry of tert-Butylphosphine (TBP) on Si(001) in the Nucleation Phase of Thin-Film Growth. Available from: [Link]

-

ResearchGate. (2025). Heat capacities and thermodynamic properties of ( S )- tert -butyl 1-phenylethylcarbamate. Available from: [Link]

-

ACS Publications. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of a sample of phosphorus containing carbon. Available from: [Link]

-

University of California, Santa Barbara. (2021). WORKING WITH PYROPHORIC COMPOUNDS. EH&S. Available from: [Link]

-

NIST. (1993). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature Using Group Additivity. Journal of Physical and Chemical Reference Data, 22(3). Available from: [Link]

-

Angene Chemical. (2024). tert-Butylphosphine Safety Data Sheet. Available from: [Link]

-

MDPI. (2022). Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. Available from: [Link]

-

Dartmouth College. (n.d.). Pyrophoric Liquids & Solids. Environmental Health and Safety. Available from: [Link]

-

PubMed. (2010). Determination of phosphine and other fumigants in air samples by thermal desorption and 2D heart-cutting gas chromatography with synchronous SIM/Scan mass spectrometry and flame photometric detection. Journal of Chromatography A, 1217(52), 8345-8351. Available from: [Link]

-

NIST. (n.d.). Phosphine. NIST Chemistry WebBook. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). A study of the asymmetry of ligands in bis(trichlorosilyl)tert-butylphosphine, PBut(SiCl3)2: molecular structure by gas-phase electron diffraction and ab initio calculations. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]

-

Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Available from: [Link]

-

ChemistryViews. (2023). Protecting Phosphines from Oxidation in Air. Available from: [Link]

-

VPL. (n.d.). Phosphine (PH3). Available from: [Link]

-

MDPI. (n.d.). Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials. Available from: [Link]

-

National Institutes of Health. (n.d.). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. The Journal of Physical Chemistry A. Available from: [Link]

- Google Patents. (n.d.). US7847126B2 - Process for preparing tertiary phosphines.

-

University of Pennsylvania. (n.d.). Expt. 3: Heat Capacity of Gases. Available from: [Link]

-

University of Georgia. (n.d.). tri-tert-Butylphosphine-13716-12-6.docx. Office of Research. Available from: [Link]

-

MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Available from: [Link]

Sources

- 1. tert-Butylphosphine | C4H11P | CID 123165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

Methodological & Application

The Pivotal Role of (1,1-dimethylethyl)phosphine in Advancing Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Guide for Researchers

Introduction: The Enduring Power of Cross-Coupling and the Rise of Specialized Ligands

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] These transformations are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] The success of these reactions is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. The ligand modulates the steric and electronic properties of the catalyst, influencing its stability, activity, and selectivity.[5][6]

Among the diverse arsenal of phosphine ligands, (1,1-dimethylethyl)phosphine, commonly known as tri-tert-butylphosphine (P(t-Bu)₃), has emerged as a particularly powerful and versatile ligand.[7][8] Its unique combination of extreme steric bulk and strong electron-donating ability has proven instrumental in overcoming many of the challenges associated with traditional cross-coupling systems, most notably in the activation of unreactive aryl chlorides.[7][9] This guide provides an in-depth exploration of the application of (1,1-dimethylethyl)phosphine in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Unique Attributes of (1,1-dimethylethyl)phosphine: A Catalyst for Success

The efficacy of tri-tert-butylphosphine stems from its distinct structural and electronic properties:

-

Exceptional Steric Bulk: The three tert-butyl groups create a large, sterically demanding cone angle around the phosphorus atom. This bulk promotes the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts in the catalytic cycle.[5][10] The steric hindrance also facilitates the final reductive elimination step, which is often the product-forming step in the catalytic cycle.[6]

-

Strong Electron-Donating Character: As an alkylphosphine, P(t-Bu)₃ is a strong σ-donor, increasing the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is frequently the rate-limiting step of the catalytic cycle, particularly for less reactive substrates like aryl chlorides.[6][7]

These combined properties make the Pd/P(t-Bu)₃ system highly effective for a range of challenging cross-coupling reactions that are often sluggish or completely ineffective with less bulky and electron-rich phosphine ligands.

Safety and Handling of (1,1-dimethylethyl)phosphine

Tri-tert-butylphosphine is a pyrophoric solid that can ignite spontaneously on contact with air.[11][12] It is also corrosive and can cause severe skin and eye damage. Therefore, strict adherence to safety protocols is paramount when handling this reagent.

Key Safety Precautions:

-

Inert Atmosphere: Always handle tri-tert-butylphosphine under an inert atmosphere of nitrogen or argon in a glovebox or using Schlenk techniques.[7][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.[14][15]

-

Safe Storage: Store in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[13][14]

-

Disposal: Dispose of any residual phosphine and contaminated materials in accordance with institutional and national safety regulations.[11]

Due to its hazardous nature, an air-stable and easier-to-handle alternative, tri-tert-butylphosphonium tetrafluoroborate ([t-Bu₃PH]BF₄), is often used.[16][17] This salt can be deprotonated in situ with a base to generate the free phosphine.[16]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The use of tri-tert-butylphosphine has significantly expanded the scope of this reaction to include challenging substrates like electron-rich and sterically hindered aryl chlorides.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below. The bulky and electron-rich nature of P(t-Bu)₃ is crucial for promoting the oxidative addition of the aryl chloride and the subsequent steps in the catalytic cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. Syntheses, characterization, and structural studies of copper(i) complexes containing 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) and their application in palladium-catalyzed Sonogashira coupling of aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands [dspace.mit.edu]

- 17. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (1,1-dimethylethyl)phosphine in Negishi Coupling: A Technical Guide for Advanced Synthesis

Introduction: The Negishi Coupling and the Pivotal Role of Ligand Design

The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organozinc reagents with organic halides or triflates.[1] This palladium-catalyzed transformation is renowned for its broad substrate scope and high functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2]

The efficacy of the Negishi coupling is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand modulates the catalyst's steric and electronic properties, which in turn govern its activity, stability, and selectivity.[3] Among the pantheon of phosphine ligands, (1,1-dimethylethyl)phosphine, commonly known as tri-tert-butylphosphine (P(t-Bu)₃), has emerged as a superior choice for a wide range of cross-coupling reactions, including the Negishi coupling.[4] Its unique combination of steric bulk and strong electron-donating ability makes it particularly adept at facilitating the key steps of the catalytic cycle, even with challenging substrates such as sterically hindered aryl chlorides.[5][6]

This technical guide provides an in-depth exploration of the application of (1,1-dimethylethyl)phosphine in Negishi coupling reactions. We will delve into the mechanistic rationale for its exceptional performance, present a detailed, field-proven protocol, and showcase its broad applicability with a variety of substrates.

The Science Behind the Success: Why (1,1-dimethylethyl)phosphine Excels in Negishi Couplings

The remarkable performance of (1,1-dimethylethyl)phosphine in Negishi couplings can be attributed to its distinct steric and electronic characteristics. These properties favorably influence the three fundamental steps of the palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination.

Steric Influence: The bulky tert-butyl groups of P(t-Bu)₃ create a sterically demanding environment around the palladium center. This bulkiness promotes the formation of a coordinatively unsaturated, monoligated palladium species (L-Pd(0)), which is believed to be the active catalyst.[3] This highly reactive species readily undergoes oxidative addition, even with less reactive electrophiles like aryl chlorides. Furthermore, the steric hindrance facilitates the final reductive elimination step, which is often the rate-limiting step, by destabilizing the palladium(II) intermediate and promoting the release of the final product.[7]

Electronic Effects: As a highly electron-rich ligand, P(t-Bu)₃ increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the organic halide to the Pd(0) complex, a crucial step for initiating the catalytic cycle.[8] The strong electron-donating nature of the ligand also stabilizes the resulting Pd(II) intermediate, preventing catalyst decomposition.

The interplay of these steric and electronic factors makes the Pd/P(t-Bu)₃ system exceptionally robust and efficient for a broad range of Negishi coupling reactions.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Negishi coupling catalytic cycle facilitated by a palladium catalyst bearing the (1,1-dimethylethyl)phosphine ligand.

Caption: Catalytic cycle of the Negishi coupling reaction.

Experimental Protocol: A Validated Method for Success

This section provides a detailed, step-by-step protocol for a general Negishi cross-coupling reaction using the commercially available bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] catalyst.[5][9] This protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure successful execution.

Materials and Reagents:

-

Catalyst: Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂]

-

Organic Halide (Ar-X): Aryl or vinyl chloride, bromide, or iodide.

-

Organozinc Reagent (R-ZnX): Prepared in situ or from a commercial source.

-

Solvent: Anhydrous tetrahydrofuran (THF) is commonly used. A co-solvent such as N-methyl-2-pyrrolidone (NMP) may be beneficial for less reactive chlorides.[10]

-

Inert Gas: High-purity argon or nitrogen.

-

Standard laboratory glassware: Schlenk flasks, syringes, cannulas, etc.

Workflow Overview:

Caption: Experimental workflow for the Negishi coupling reaction.

Step-by-Step Procedure:

-

Preparation of the Organozinc Reagent (if not commercially available):

-

Activation of Zinc: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust. Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until gas evolution ceases.[11]

-

Formation of Organozinc: To the activated zinc, add a solution of the corresponding organic halide (alkyl or aryl bromide/iodide) in anhydrous THF. The reaction progress can be monitored by GC analysis of quenched aliquots.[11]

-

-

Reaction Setup:

-

In a separate, flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, Pd(P(t-Bu)₃)₂ (typically 1-2 mol%).

-

Add the aryl halide (1.0 equivalent).

-

Add the anhydrous solvent (e.g., THF).

-

-

Reaction Execution:

-

To the stirred solution of the catalyst and aryl halide, add the freshly prepared organozinc reagent (typically 1.2-1.5 equivalents) via cannula or syringe.

-

Heat the reaction mixture to the desired temperature (room temperature to 100 °C, depending on the reactivity of the aryl halide) and stir for the required time (typically 2-24 hours).[10]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) to confirm its identity and purity.

-

Data Presentation: Substrate Scope and Performance

The Pd/P(t-Bu)₃ catalyst system demonstrates broad applicability in the Negishi coupling of a diverse range of substrates. The following table summarizes representative examples, showcasing the versatility and efficiency of this methodology.[5][6][9][10]

| Entry | Aryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylzinc chloride | 2 | 100 | 12 | 95 |

| 2 | 2-Chlorobenzonitrile | n-Butylzinc chloride | 2 | 80 | 12 | 88 |

| 3 | 1-Chloro-4-nitrobenzene | Phenylzinc chloride | 2 | 100 | 12 | 91 |

| 4 | 2-Chloro-6-methylpyridine | Phenylzinc chloride | 2 | 100 | 12 | 85 |

| 5 | 1-Chloro-2,6-dimethylbenzene | Phenylzinc chloride | 2 | 100 | 12 | 92 |

| 6 | 1-Vinyl chloride derivative | Phenylzinc chloride | 2 | 80 | 12 | 87 |

Conclusion and Future Outlook

(1,1-dimethylethyl)phosphine has proven to be a highly effective ligand for the palladium-catalyzed Negishi cross-coupling reaction. Its unique steric and electronic properties enable the efficient coupling of a wide array of substrates, including challenging aryl chlorides, under relatively mild conditions. The commercially available Pd(P(t-Bu)₃)₂ complex offers a convenient and reliable catalytic system for researchers in both academic and industrial settings.

The detailed protocol and representative data presented in this guide underscore the power and versatility of this methodology. As the demand for more efficient and selective synthetic methods continues to grow, the application of rationally designed, bulky, electron-rich phosphine ligands like (1,1-dimethylethyl)phosphine will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis and drug discovery.

References

-

Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. (2023). LMU Munich. Retrieved from [Link]

-

Han, C., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4846–4849. [Link]

-

Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2012). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 51(46), 11599–11603. [Link]

-

Li, G., & Ma, J. (2019). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

-

The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P( t -Bu) 3 ) 2 as a Catalyst. (2001). ResearchGate. [Link]

-